molecular formula C19H23NO2S2 B2682309 (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035017-95-7

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2682309
CAS RN: 2035017-95-7
M. Wt: 361.52
InChI Key: BYSFKTGIICAACL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H23NO2S2 and its molecular weight is 361.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Corrosion Inhibition

A study explored the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The research focused on the chemical and electrochemical methods to characterize the effectiveness of these inhibitors. Through various spectroscopy methods, the compounds were verified and characterized, demonstrating significant corrosion inhibition efficiency for copper, attributed to their mixed-type inhibitor properties and adsorption behavior on copper surfaces (Ahmed Abu-Rayyan et al., 2022).

Molecular Mechanism of Neurotoxicity

Another research avenue involves understanding the molecular mechanisms underlying acrylamide-induced neurotoxicity. A comprehensive review highlighted how acrylamide's electrophilic nature leads to covalent bonding with nucleophilic sites within proteins, particularly cysteine thiolate groups, resulting in protein inactivation and impaired neurotransmission. This insight into acrylamide's neurotoxic mechanism underscores the importance of studying electrophilic environmental pollutants and their potential cumulative health risks (R. LoPachin & T. Gavin, 2012).

Interaction with Amino Acids and DNA

Acrylamide, along with other food-borne toxicants like acrolein and 5-hydroxymethylfurfural (HMF), can interact with amino acids, proteins, and DNA through Michael addition and nucleophilic reactions. This interaction, occurring both in foods and in vivo, potentially increases exposure to these toxins and their derivatives after ingestion, highlighting the need for further investigation into their exposure levels, toxicities, and pharmacokinetics (J. Ou et al., 2020).

Environmental Fate and Neurotoxicity Review

A review on acrylamide and polyacrylamide covered production, use, environmental fate, and neurotoxicity, noting acrylamide's high mobility in soil and water, biodegradability, and the reversibility of its neurotoxic effects. This review emphasizes the necessity of handling the monomer with care to prevent toxicity, while also pointing out that polyacrylamide is non-toxic. Research continues to assess acrylamide's broader impacts, including developmental, reproductive, genotoxic, and carcinogenic effects (Eldon A. Smith & F. Oehme, 1991).

properties

IUPAC Name

(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFKTGIICAACL-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

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